Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-
Description
The compound 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine is a polyhalogenated and sulfur-containing pyrimidine derivative. Its structure features a pyrimidine ring substituted at positions 2 (methylthio group), 4 (chlorine), 5 (trifluoromethyl), and 6 (fluorine). Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, leveraging their reactivity for further functionalization .
The trifluoromethyl group at position 5 enhances metabolic stability and membrane permeability, while the methylthio group at position 2 may facilitate nucleophilic substitution reactions, making it a versatile scaffold for drug discovery . The chloro and fluoro substituents at positions 4 and 6, respectively, contribute to steric and electronic effects that could modulate binding to biological targets, such as enzymes involved in nucleotide metabolism .
Properties
CAS No. |
115441-09-3 |
|---|---|
Molecular Formula |
C6H3ClF4N2S |
Molecular Weight |
246.61 g/mol |
IUPAC Name |
4-chloro-6-fluoro-2-methylsulfanyl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3ClF4N2S/c1-14-5-12-3(7)2(4(8)13-5)6(9,10)11/h1H3 |
InChI Key |
BITBOUXSOKIYRP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Ethyl trifluoroacetoacetate is a common precursor for building trifluoromethyl-substituted pyrimidine rings.
- 3-trifluoromethylpyridine and its chlorinated derivatives serve as important intermediates for further functionalization.
- Halogenated pyrimidines with chloro and fluoro substituents are prepared via selective halogenation.
Stepwise Synthesis Approach
Step 1: Formation of the Pyrimidine Core with Trifluoromethyl Group
- The pyrimidine ring is often constructed by condensation reactions involving trifluoromethyl-containing β-dicarbonyl compounds (e.g., ethyl trifluoroacetoacetate) with amidines or guanidines.
- This step introduces the trifluoromethyl group at the 5-position of the pyrimidine ring.
Step 2: Chlorination at the 4-Position
- Chlorination of the pyrimidine ring at the 4-position is achieved using selective chlorinating agents.
- Vapor-phase chlorination of trifluoromethylpyridine derivatives is a proven method, carried out at temperatures between 300°C and 450°C with controlled chlorine gas flow to avoid over-chlorination.
- Chlorination can be performed in the presence of organic diluents or under ultraviolet radiation to enhance selectivity.
Step 3: Fluorination at the 6-Position
- Fluorination is introduced typically by halogen exchange reactions, where chlorine substituents are replaced by fluorine using reagents such as potassium fluoride or other fluorinating agents.
- This halogen exchange is often done under controlled temperature conditions to prevent decomposition and ensure regioselectivity.
Step 4: Introduction of the Methylthio Group at the 2-Position
- The methylthio substituent is introduced via nucleophilic substitution of a suitable leaving group (e.g., chlorine) at the 2-position.
- Reaction with methylthiolate anion (generated from sodium methylthiolate or similar reagents) in polar aprotic solvents results in substitution to yield the 2-(methylthio) group.
- This step requires careful control of reaction conditions to prevent side reactions.
Representative Synthetic Route Summary
In-Depth Analysis of Chlorination and Fluorination Steps
Vapor-Phase Chlorination
- Chlorination of trifluoromethylpyridine derivatives is conducted in vapor phase reactors with a fluidized-bed catalyst system.
- Chlorine is used in stoichiometric excess (1–6 moles per mole of substrate), with temperature carefully maintained between 300°C and 450°C to maximize selectivity for mono-chlorinated products and minimize poly-chlorination.
- Organic diluents improve selectivity and reduce side reactions.
Halogen Exchange Fluorination
- Fluorination via halogen exchange typically uses potassium fluoride or cesium fluoride in polar solvents like dimethyl sulfoxide or acetonitrile.
- This method allows selective replacement of chlorine atoms with fluorine, especially at activated positions like the 6-position on the pyrimidine ring.
- Reaction times and temperatures are optimized to balance conversion and product stability.
Research Findings and Yield Data
While specific yield data for the exact compound "Pyrimidine, 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-" is limited in publicly available literature, related trifluoromethylated pyrimidine derivatives have been reported with yields ranging from moderate to high (50–85%) depending on the step and reaction conditions.
Table 1 below summarizes typical yields for similar trifluoromethylpyridine derivatives undergoing chlorination and fluorination:
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.
Scientific Research Applications
4-Chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues with Halogen and Methylthio Substituents
The following table compares the target compound with structurally related pyrimidine derivatives:
Key Observations :
- Functional Group Impact : The methylthio group (SCH₃) at position 2 enhances nucleophilic substitution reactivity compared to methoxymethyl (CH₂OCH₃) in agrochemical derivatives .
- Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility than the target compound, which may limit its bioavailability in hydrophilic environments.
Physicochemical Properties
- Lipophilicity: The trifluoromethyl and methylthio groups increase logP values compared to non-fluorinated analogues, enhancing blood-brain barrier penetration .
Biological Activity
Pyrimidine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The compound 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-pyrimidine (CAS No. 919116-36-2) is a notable member of this class, characterized by its unique halogenated and methylthio substituents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C₆H₄ClF₃N₂S
- Molecular Weight : 228.62 g/mol
- Structure : The compound features a pyrimidine ring with a chlorine atom at position 4, a fluorine atom at position 6, a methylthio group at position 2, and a trifluoromethyl group at position 5.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, pyrimidine derivatives have shown significant inhibition of cell proliferation in various cancer cell lines. In vitro tests demonstrated that compounds structurally related to 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-pyrimidine exhibited IC₅₀ values in the nanomolar range against L1210 mouse leukemia cells, indicating potent cytotoxicity .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-pyrimidine | L1210 | <0.05 | Inhibition of DNA synthesis |
| Related analogs | A431 (vulvar carcinoma) | 0.09 - 0.12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving various microbial strains such as E. coli, S. aureus, and C. albicans, the compound displayed moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
The proposed mechanism for the anticancer activity of pyrimidine derivatives involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . By inhibiting DHFR, these compounds disrupt nucleotide synthesis, leading to reduced proliferation of cancer cells.
Case Studies
-
Anticancer Efficacy in Solid Tumors
A study investigated the efficacy of a series of pyrimidine derivatives against solid tumors using xenograft models. The results indicated that compounds similar to 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)-pyrimidine significantly reduced tumor size compared to control groups . -
Antimicrobial Screening
Another research effort focused on the antimicrobial potential of this compound against resistant strains of bacteria. The findings revealed that while not the most potent, it provided a viable option for combination therapies against multi-drug resistant pathogens .
Q & A
Q. What are the optimal synthetic routes for preparing 4-chloro-6-fluoro-2-(methylthio)-5-(trifluoromethyl)pyrimidine?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. A common approach involves reacting 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine (23) with fluorinating agents (e.g., KF or CsF) under controlled temperature (80–120°C) in polar aprotic solvents like DMF or DMSO. The reaction requires anhydrous conditions to avoid hydrolysis of the trifluoromethyl group. Post-synthesis purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .
Q. How can researchers characterize the electronic effects of substituents on the pyrimidine ring?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to map electron-withdrawing/donating effects of substituents. For example, the trifluoromethyl (-CF₃) group at C5 induces strong electron withdrawal, stabilizing the ring but reducing reactivity at adjacent positions. Comparative NMR studies (¹H/¹⁹F) and Hammett σ constants further quantify substituent effects. Experimental validation includes monitoring reaction rates in SNAr reactions with varying substituents .
Q. What analytical techniques are critical for confirming the structure of this pyrimidine derivative?
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bond at ~1.75 Å in the methylthio group) and confirms regiochemistry .
- LC-MS/MS : Validates molecular weight (exact mass: ~288.5 Da) and detects impurities .
- ¹⁹F NMR : Identifies chemical shifts for -CF₃ (~-60 ppm) and C6-F (~-110 ppm), confirming substitution patterns .
Advanced Research Questions
Q. How do chloro and fluoro substituents influence regioselective functionalization of the pyrimidine core?
The C4-Cl and C6-F substituents create steric and electronic barriers. Chlorine at C4 activates C2 and C6 for substitution but deactivates C5. Fluorine at C6 directs electrophiles to C4 or C5 via inductive effects. For example, Suzuki-Miyaura coupling at C5 requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under microwave-assisted conditions (100°C, 1 hr), achieving ~70% yield. Competing side reactions (e.g., dehalogenation) are mitigated by using bulky ligands (XPhos) .
Q. What strategies resolve contradictions in reactivity data for trifluoromethyl-containing pyrimidines?
Contradictions arise from solvent-dependent stabilization of intermediates. For instance:
- In DMSO, the -CF₃ group stabilizes Meisenheimer complexes during SNAr, accelerating reactions.
- In THF, poor solvation leads to slower kinetics.
Researchers should compare solvent polarity (via Kamlet-Taft parameters) and use kinetic isotope effects (KIE) to distinguish between stepwise and concerted mechanisms .
Q. How can structural modifications enhance biological activity while retaining stability?
- Methylthio → Sulfone oxidation : Treating with m-CPBA oxidizes -SMe to -SO₂Me, improving water solubility and target binding (e.g., kinase inhibition). This modification increases IC₅₀ values by 10-fold in CDK7 inhibition assays .
- Fluorine replacement : Substituting C6-F with -NH₂ (via amination) retains electronic effects but reduces metabolic lability. Stability is assessed via accelerated degradation studies (pH 7.4 buffer, 37°C) .
Q. What computational models predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) model binding to enzymes like DHFR or kinases. Key interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
